3,4-Didehydroretinol Acetate 3,4-Didehydroretinol Acetate
Brand Name: Vulcanchem
CAS No.: 20008-04-2
VCID: VC21145823
InChI: InChI=1S/C22H30O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7-14H,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+
SMILES: CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
Molecular Formula: C22H30O2
Molecular Weight: 326.5 g/mol

3,4-Didehydroretinol Acetate

CAS No.: 20008-04-2

Cat. No.: VC21145823

Molecular Formula: C22H30O2

Molecular Weight: 326.5 g/mol

* For research use only. Not for human or veterinary use.

3,4-Didehydroretinol Acetate - 20008-04-2

Specification

CAS No. 20008-04-2
Molecular Formula C22H30O2
Molecular Weight 326.5 g/mol
IUPAC Name [(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenyl] acetate
Standard InChI InChI=1S/C22H30O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7-14H,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+
Standard InChI Key FKPNTWPSTBQDNM-QHLGVNSISA-N
Isomeric SMILES CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C
SMILES CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
Canonical SMILES CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator